
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphinyl group bonded to a methanamine structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a phosphinic chloride derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control to maintain the integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphinyl group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include anilines, deuterated anilines, and various oxidizing and reducing agents. The reactions are often carried out in solvents like acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with anilines can yield substituted phosphinic derivatives .
Aplicaciones Científicas De Investigación
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- involves its interaction with nucleophiles and electrophiles. The phosphinyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom .
Comparación Con Compuestos Similares
Similar Compounds
Bis(dimethylamino)methane: A simpler aminal compound used in similar applications.
N,N’-bis(1-naphthylidene)-4,4’-diaminodiphenylmethane: Another compound with similar structural features and applications.
Methylamino- and dimethylaminoquinolines: Compounds with related functional groups and reactivity.
Uniqueness
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is unique due to its specific combination of a methanamine backbone with a phosphinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry and industry .
Propiedades
Número CAS |
85437-82-7 |
|---|---|
Fórmula molecular |
C6H18N3O2P |
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryloxy]-N-methylmethanamine |
InChI |
InChI=1S/C6H18N3O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h1-6H3 |
Clave InChI |
DSUPKHVGSRFUCE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)OP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


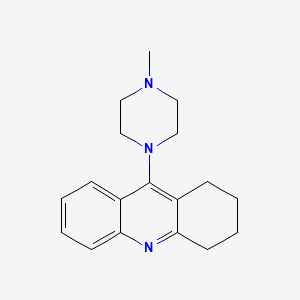
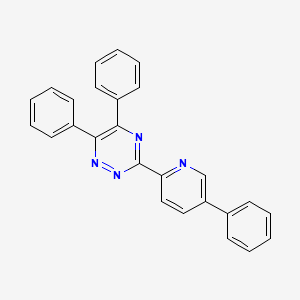
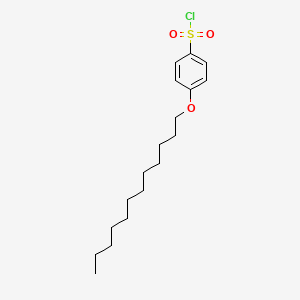
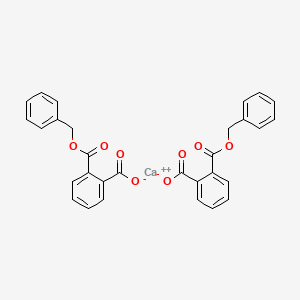

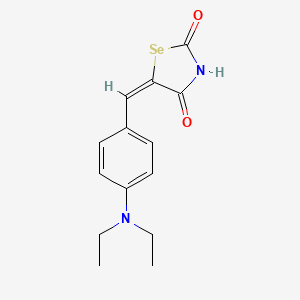

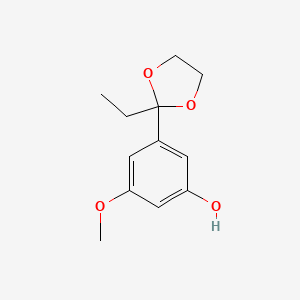
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
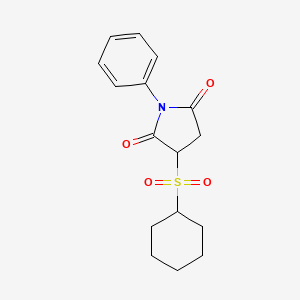
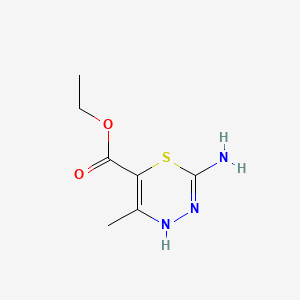

![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
